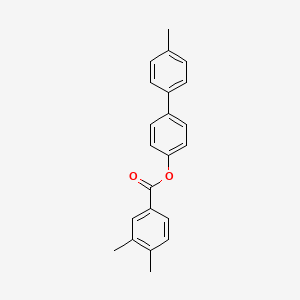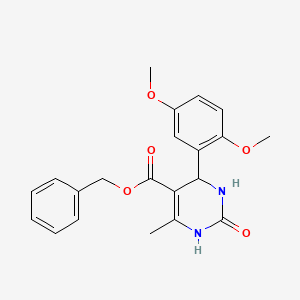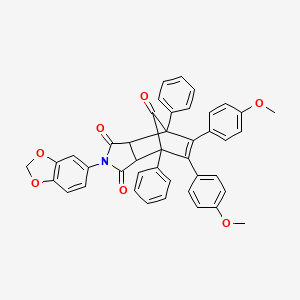![molecular formula C22H15ClN2O4 B11699273 (5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)
(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a methoxynaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorophenyl and 2-methoxynaphthalene derivatives separately. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key intermediates are produced in bulk, and the final condensation reaction is carried out in reactors designed to handle large volumes. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
科学研究应用
Chemistry
In chemistry, (5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, (5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
作用机制
The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
Benzylamine: This compound consists of a benzyl group attached to an amine functional group.
Uniqueness
(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a chlorophenyl group and a methoxynaphthalene moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
分子式 |
C22H15ClN2O4 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC 名称 |
(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4/c1-29-19-11-6-13-4-2-3-5-16(13)17(19)12-18-20(26)24-22(28)25(21(18)27)15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26,28)/b18-12- |
InChI 键 |
FHCHWSSGSAULOP-PDGQHHTCSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)

![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11699231.png)
![4-[(2-Oxochromen-3-yl)carbonylamino]benzamide](/img/structure/B11699234.png)


![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)

![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)
